1-(carboxymethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(carboxymethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H4F3IN2O4 and its molecular weight is 364.02 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Many drugs and active compounds work by interacting with specific proteins or enzymes in the body. These targets are often involved in critical biochemical pathways. For example, a compound might target an enzyme that is involved in the synthesis of a certain type of molecule, thereby affecting the levels of that molecule in the body .
Mode of action
The compound could bind to its target, thereby altering the target’s function. This could involve inhibiting the target’s activity, enhancing it, or modifying it in some other way .
Biochemical pathways
The compound’s effects on its target could impact various biochemical pathways. For example, if the compound inhibits an enzyme that is involved in the synthesis of a certain molecule, this could affect all pathways that involve that molecule .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine how it is taken up by the body, where it is distributed, how it is metabolized, and how it is excreted .
Result of action
The compound’s action on its target and its effects on biochemical pathways could lead to various molecular and cellular effects. These could include changes in the levels of certain molecules in cells, alterations in cell behavior, or even cell death .
Action environment
Various environmental factors could influence the compound’s action, efficacy, and stability. These could include the pH of the environment, the presence of other molecules, and physical factors like temperature .
Properties
IUPAC Name |
2-(carboxymethyl)-4-iodo-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IN2O4/c8-7(9,10)5-3(11)4(6(16)17)13(12-5)1-2(14)15/h1H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMPLJBXMQFNHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=C(C(=N1)C(F)(F)F)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.